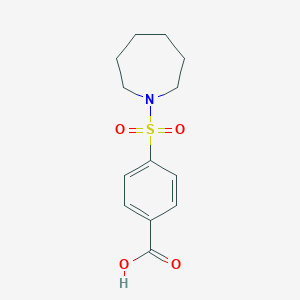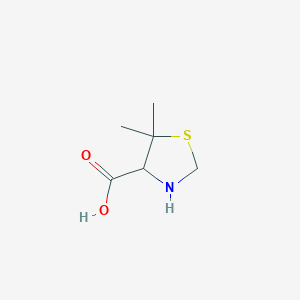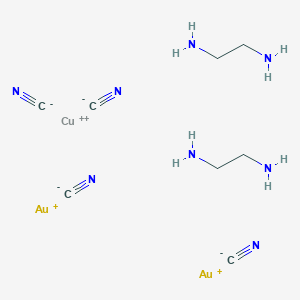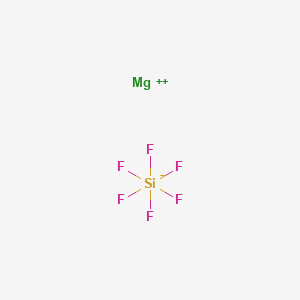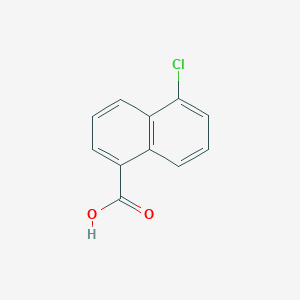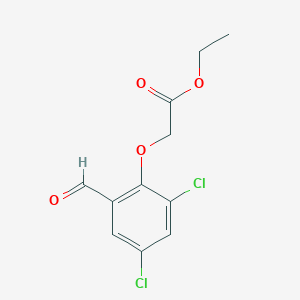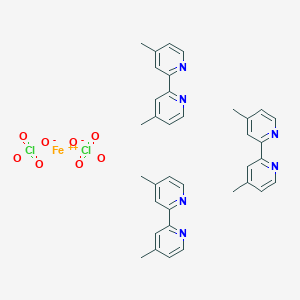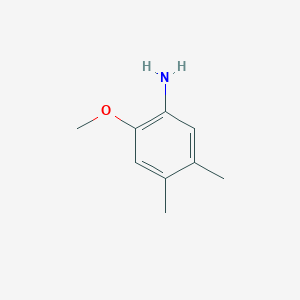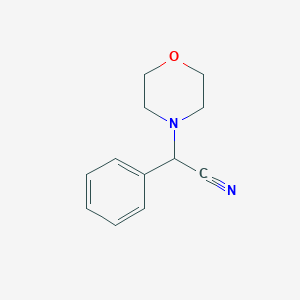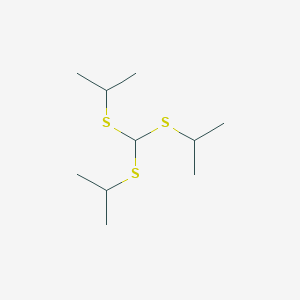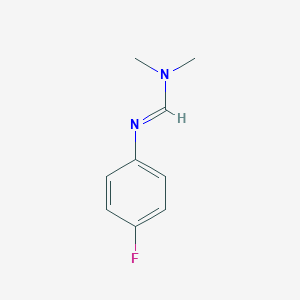
N'-(4-fluoro-phenyl)-N,N-dimethyl-formamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-fluoro-phenyl)-N,N-dimethyl-formamidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FPhDMF and has a molecular weight of 206.26 g/mol.
Mécanisme D'action
The mechanism of action of FPhDMF involves its interaction with specific enzymes, which leads to their inhibition. It has been found to be a non-competitive inhibitor of certain enzymes, which means that it binds to a different site on the enzyme than the substrate.
Effets Biochimiques Et Physiologiques
FPhDMF has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the inflammatory response, which makes it a potential candidate for the treatment of inflammatory diseases. FPhDMF has also been shown to have anti-cancer properties, which makes it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
FPhDMF has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, FPhDMF also has limitations. It is a relatively new compound, which means that there is still much to learn about its properties and potential applications.
Orientations Futures
There are several future directions for research on FPhDMF. One possible direction is to further investigate its potential as a drug candidate. This could involve studying its efficacy and safety in animal models and eventually in human clinical trials. Another possible direction is to investigate its potential as a tool for studying enzyme function and inhibition. This could involve using FPhDMF as a probe to study the active site of enzymes and to identify new inhibitors. Finally, FPhDMF could be studied for its potential applications in other fields, such as materials science or catalysis.
Méthodes De Synthèse
The synthesis of FPhDMF involves the reaction of N,N-dimethylformamide with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired product.
Applications De Recherche Scientifique
FPhDMF has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of certain enzymes, which makes it a promising candidate for drug development. FPhDMF has also been studied for its anti-inflammatory and anti-cancer properties.
Propriétés
Numéro CAS |
15851-81-7 |
|---|---|
Nom du produit |
N'-(4-fluoro-phenyl)-N,N-dimethyl-formamidine |
Formule moléculaire |
C9H11FN2 |
Poids moléculaire |
166.2 g/mol |
Nom IUPAC |
N'-(4-fluorophenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C9H11FN2/c1-12(2)7-11-9-5-3-8(10)4-6-9/h3-7H,1-2H3 |
Clé InChI |
ZUXFGHXKHKTCRP-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=CC=C(C=C1)F |
SMILES canonique |
CN(C)C=NC1=CC=C(C=C1)F |
Autres numéros CAS |
15851-81-7 |
Synonymes |
N2-(4-Fluorophenyl)-N1,N1-dimethylmethanimidamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



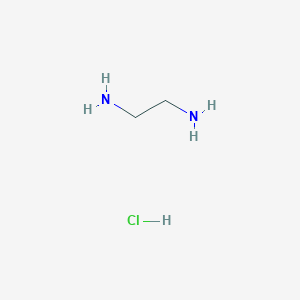
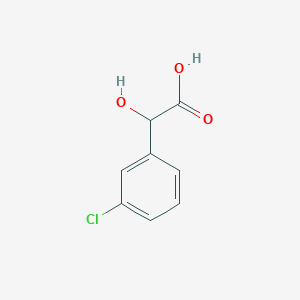
![3-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B98977.png)
